"synthesis of Pentaerythritol tetraricinoleate via esterification"
"synthesis of Pentaerythritol tetraricinoleate via esterification"
An In-depth Technical Guide to the Synthesis of Pentaerythritol Tetraricinoleate via Esterification
Introduction
Pentaerythritol tetraricinoleate (PETR) is a complex ester belonging to the class of synthetic organic compounds known as fatty acid esters.[1] It is synthesized from pentaerythritol, a polyol derived from formaldehyde and acetaldehyde, and ricinoleic acid, a fatty acid sourced from castor oil.[1] Due to its unique molecular structure, featuring a central pentaerythritol core with four long-chain ricinoleate groups, PETR exhibits valuable physicochemical properties.[2] These properties make it a desirable component in various industrial applications, including cosmetics, pharmaceuticals, high-performance lubricants, and plasticizers.[1]
This technical guide provides a comprehensive overview of the synthesis of Pentaerythritol tetraricinoleate via direct esterification. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed experimental protocols, analysis of reaction parameters, and quantitative data compiled from relevant studies.
Reaction Principle
The synthesis of PETR is achieved through the esterification of pentaerythritol with four equivalents of ricinoleic acid. This reaction is a reversible condensation process where an ester is formed along with water as a byproduct. The general chemical equation for this reaction is:
Pentaerythritol + 4 Ricinoleic Acid ⇌ Pentaerythritol Tetraricinoleate + 4 Water [1]
To drive the reaction equilibrium towards the formation of the tetraester, it is essential to continuously remove the water produced during the reaction. This is typically accomplished by using a Dean-Stark apparatus, applying a vacuum, or using a water-carrying agent (azeotropic solvent). Furthermore, the reaction rate is significantly enhanced by the presence of a catalyst and elevated temperatures.[1]
Experimental Protocol: A Generalized Methodology
The following protocol outlines a standard laboratory procedure for the synthesis of PETR. Specific parameters such as catalyst concentration, temperature, and reaction time may be optimized for desired yield and purity.
1. Materials and Apparatus:
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Reactants:
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Pentaerythritol (PE), high purity (>98%)[3]
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Ricinoleic Acid (RA)
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Catalyst:
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Apparatus:
2. Synthesis Procedure:
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Reactor Setup: Assemble the reaction apparatus, ensuring all glassware is dry. The setup typically includes a three-neck flask equipped with a stirrer, a thermometer, and a Dean-Stark trap with a condenser.[8]
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Charging Reactants: Charge the flask with pentaerythritol and ricinoleic acid. A molar excess of ricinoleic acid is often used to ensure the complete esterification of all four hydroxyl groups on the pentaerythritol molecule.[4][8] Common molar ratios of fatty acid to pentaerythritol range from 4.4:1 to 5:1.[4][8]
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Catalyst Addition: Add the selected catalyst to the mixture. The concentration of the catalyst typically ranges from 0.5% to 2% by weight of the reactants.[5][8]
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Reaction Execution:
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Begin stirring the mixture and purge the system with nitrogen to provide an inert atmosphere, which helps prevent oxidation of the unsaturated bonds in ricinoleic acid at high temperatures.[9]
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Heat the mixture to the target reaction temperature, generally between 150°C and 220°C.[1][4]
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Continuously collect the water byproduct in the Dean-Stark trap.
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Monitoring and Completion: Monitor the reaction's progress by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value becomes constant or reaches a predetermined low level, and the theoretical amount of water has been collected. The reaction time can vary from several hours to over a day.[1]
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Purification:
Data Summary
Quantitative data from various studies on the synthesis of polyol esters, including those of pentaerythritol, are summarized below for comparative analysis.
Table 1: Comparative Reaction Conditions for Polyol Ester Synthesis
| Polyol | Fatty Acid | Catalyst | Molar Ratio (Acid:Polyol) | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pentaerythritol | Oleic Acid | p-Toluenesulfonic Acid | 4.4:1 | 160 | 4 | 96 (Conversion) | [4] |
| Pentaerythritol | Oleic Acid | Tributyl Phosphate | >4:1 (1.1:1 Acid:OH) | 220 | 5 | 96 | [4] |
| Pentaerythritol | Sunflower Oil Unsaturated Fatty Acids | Sulfuric Acid (1.5%) | 5:1 | 160 | 6 | - | [8] |
| Pentaerythritol | Ricinoleic Acid | Stannous Oxide | - | - | - | up to 99.7 | [6] |
| Pentaerythritol | Palm Oil Methyl Ester | Sodium Methoxide (1.25%) | 4.5:1 | 160 | 2 | 36 (Tetraester) |[10] |
Table 2: Physicochemical Properties of Pentaerythritol Esters
| Property | Value | Units | Compound | Reference |
|---|---|---|---|---|
| Flash Point | 232 | °C | Pentaerythritol Tetraricinoleate | [1] |
| Boiling Point | 446 | °C | Pentaerythritol Tetraricinoleate | [1] |
| Density | 0.962 | g/mL at 20°C | Pentaerythritol Tetraricinoleate | [1] |
| Hydroxyl Value | < 1 | mg KOH/g | Pentaerythritol Ester | [7] |
| Conversion Rate | > 99.5 | % | Pentaerythritol Ester | [7] |
| Flash Point | > 300 | °C | Pentaerythritol Oleate | [8] |
| Pour Point | -42 | °C | Pentaerythritol Oleate | [8] |
| Viscosity Index | 309 | - | Pentaerythritol Oleate |[8] |
Visualizations: Workflows and Relationships
Diagrams created using Graphviz illustrate the experimental workflow and the logical relationships between key reaction parameters.
Caption: Experimental workflow for PETR synthesis.
Caption: Key factors influencing the esterification reaction.
Conclusion
The synthesis of Pentaerythritol tetraricinoleate via direct esterification is a well-established but parameter-sensitive process. Achieving a high yield of high-purity tetraester requires careful control over reaction conditions. Key factors for success include operating at an optimal temperature range (typically 150-220°C) to ensure a sufficient reaction rate without causing thermal degradation, using an appropriate molar excess of ricinoleic acid to drive the reaction to completion, selecting an efficient catalyst, and effectively removing the water byproduct to shift the chemical equilibrium. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to develop and optimize the synthesis of PETR for various advanced applications.
References
- 1. Buy Pentaerythritol tetraricinoleate (EVT-1507969) | 126-56-7 [evitachem.com]
- 2. Pentaerythritol tetraricinoleate | 126-56-7 | Benchchem [benchchem.com]
- 3. perstorp.com [perstorp.com]
- 4. Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108863785B - Low-pour-point pentaerythritol oleate mixed ester and synthesis method thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104086417A - Esterification method of pentaerythritol - Google Patents [patents.google.com]
- 8. ikm.org.my [ikm.org.my]
- 9. CN103880658A - Direct esterification synthesis method of pentaerythritol oleate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
